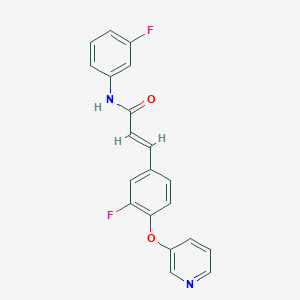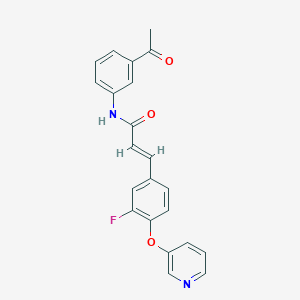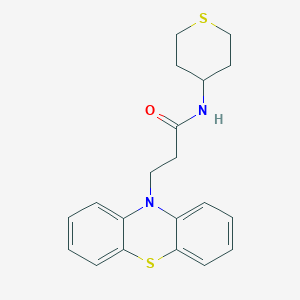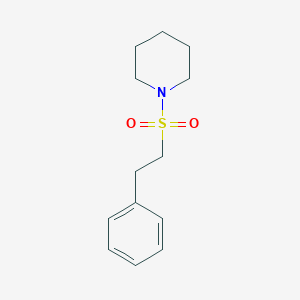![molecular formula C21H25N3O2 B7552178 2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide](/img/structure/B7552178.png)
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide, commonly known as ACY-1215, is a small molecule inhibitor that has been extensively studied for its potential in treating cancer and other diseases.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential in treating cancer, particularly multiple myeloma. In preclinical studies, ACY-1215 has been shown to inhibit the activity of histone deacetylase 6 (HDAC6), which plays a critical role in the growth and survival of cancer cells. ACY-1215 has also been shown to enhance the activity of proteasomes, which are responsible for the degradation of misfolded proteins in cancer cells.
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which leads to the accumulation of misfolded proteins in cancer cells. This accumulation of misfolded proteins triggers the unfolded protein response (UPR), which ultimately leads to the death of cancer cells. In addition, ACY-1215 enhances the activity of proteasomes, which further contributes to the degradation of misfolded proteins in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 are primarily related to its inhibition of HDAC6 and enhancement of proteasome activity. In preclinical studies, ACY-1215 has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. ACY-1215 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of ACY-1215 for lab experiments is its specificity for HDAC6, which reduces the potential for off-target effects. ACY-1215 is also relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, one limitation of ACY-1215 is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for the study of ACY-1215. One potential direction is the development of more potent analogs of ACY-1215 that could be more effective in treating cancer and other diseases. Another direction is the investigation of the potential of ACY-1215 in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the effects of ACY-1215 on other cellular pathways and processes could be further explored to gain a better understanding of its mechanism of action.
Synthesis Methods
The synthesis of ACY-1215 involves the reaction of aniline with 2-(cyclopentanecarbonylamino)ethylamine in the presence of benzoyl chloride. This reaction results in the formation of ACY-1215, which can be purified using various methods such as column chromatography and recrystallization.
properties
IUPAC Name |
2-anilino-N-[2-(cyclopentanecarbonylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c25-20(16-8-4-5-9-16)22-14-15-23-21(26)18-12-6-7-13-19(18)24-17-10-2-1-3-11-17/h1-3,6-7,10-13,16,24H,4-5,8-9,14-15H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBIGYUVUFRRFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCNC(=O)C2=CC=CC=C2NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-fluorophenyl)-2-morpholin-4-ylethyl]-2-(N-methylanilino)benzamide](/img/structure/B7552106.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]thiadiazole-5-carboxamide](/img/structure/B7552116.png)
![3-fluoro-N-[4-methyl-5-[2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]thiophen-2-yl]benzamide](/img/structure/B7552119.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B7552120.png)
![1-[3-(Furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(2-methoxyphenyl)sulfanylethanone](/img/structure/B7552126.png)
![(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-[2-(2-methylphenoxy)ethyl]prop-2-enamide](/img/structure/B7552134.png)


![Bicyclo[2,2,1]hept-2-ene-5-carboxamide, N-benzyl-](/img/structure/B7552160.png)

![5-(azepan-1-ylsulfonyl)-2-methoxy-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]benzamide](/img/structure/B7552171.png)
![1-[[2-[(5-Methyl-1-phenylpyrazole-3-carbonyl)amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7552193.png)